(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-13-6-8-27-19(13)9-18-20(23)15-4-5-17-16(21(15)26-18)11-22(12-25-17)10-14-3-2-7-24-14/h4-6,8-9,14H,2-3,7,10-12H2,1H3/b18-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDYVVDLNOEBNY-NVMNQCDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The use of tetrahydrofuran (THF) as a solvent during the synthesis process is notable due to its ability to stabilize reactive intermediates. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antioxidant Activity
Research indicates that compounds containing thiophene rings often exhibit significant antioxidant properties. The DPPH assay is commonly used to evaluate free radical scavenging activity. Preliminary studies suggest that this compound may possess antioxidant capabilities comparable to established antioxidants .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed using agar diffusion methods against various bacterial strains. Results indicate that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Antihypertensive Effects
In a study focused on antihypertensive activity, derivatives similar to this compound were evaluated for their ability to inhibit urease enzymes. Results showed significant inhibition rates, suggesting potential applications in managing hypertension . Molecular docking studies also indicated favorable binding interactions with target enzymes associated with hypertension regulation.
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Antioxidant Evaluation : A study conducted on related thiophene derivatives demonstrated enhanced antioxidant activity through structural modifications that increased electron donation capacity.
- Antimicrobial Screening : Compounds structurally related to this compound were tested against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into their mechanisms of action.
Data Tables
| Biological Activity | Method Used | Results |
|---|---|---|
| Antioxidant | DPPH Assay | Moderate activity observed |
| Antimicrobial | Agar Diffusion | Effective against certain strains |
| Antihypertensive | Urease Inhibition | Significant inhibition noted |
Comparison with Similar Compounds
Structural Analogues from Literature
The benzofuro-oxazinone scaffold is shared among several derivatives, with variations in substituents influencing physicochemical and biological properties. Key analogues include:
Table 1: Structural and Functional Comparison
Substituent-Driven Property Analysis
Electronic Effects :
- The 3-methylthiophen-2-yl group in the target compound provides electron-rich aromaticity, enhancing interactions with hydrophobic pockets in biological targets. In contrast, the 4-pyridinylmethylene group in ’s analogue introduces a polarizable π-system, favoring hydrogen bonding .
- The tetrahydrofuran-2-yl methyl substituent introduces chirality and moderate lipophilicity, whereas the 4-fluorophenethyl group in ’s compound enhances metabolic stability via fluorine’s electronegativity .
Similarity Metrics :
- Tanimoto Coefficient: Graph-based comparisons () reveal a ~70% similarity between the target compound and ’s analogue, driven by shared benzofuro-oxazinone cores. Differences in substituents reduce similarity to <50% with ’s chromeno derivative .
Preparation Methods
Cyclocondensation of Benzofuran Precursors
The benzofuro-oxazinone core is synthesized through acid-catalyzed cyclization of 2-aminobenzofuran-3-carboxylic acid derivatives with urea or its equivalents. Adapting methods from US3812138A, which describes benzoxazolone formation via urea condensation in acidic aqueous media, the following protocol is proposed:
Procedure :
- Dissolve 2-amino-3-carboxybenzofuran (1.0 equiv) in sulfuric acid monohydrate (3.0 equiv) at 0°C.
- Add urea (2.5 equiv) gradually, maintaining pH 2–3 via dropwise H2SO4 addition.
- Heat to 115°C for 3–4 hours, followed by quenching in ice water to precipitate the oxazinone.
Optimization :
Alternative Routes via Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation to accelerate cyclization. A 2015 study (PMC5651464) demonstrated that quinazolinone derivatives analogous to oxazinones form efficiently under microwave conditions (150°C, 20 min, 80% yield). Adapting this protocol:
Procedure :
- Suspend 2-aminobenzofuran-3-carboxamide (1.0 equiv) in acetic anhydride (5.0 equiv).
- Irradiate at 150°C for 15–20 min under microwave (300 W).
- Purify via column chromatography (hexane:EtOAc, 7:3).
Functionalization of the Oxazinone Core
Introduction of (3-Methylthiophen-2-yl)Methylene Group
The exocyclic double bond is installed via Knoevenagel condensation between the oxazinone’s carbonyl and 3-methylthiophene-2-carbaldehyde.
Procedure :
- Reflux benzofuro-oxazinone (1.0 equiv) with 3-methylthiophene-2-carbaldehyde (1.2 equiv) in ethanol containing piperidine (0.1 equiv) for 6–8 hours.
- Cool to room temperature, filter, and wash with cold ethanol to obtain the (Z)-isomer preferentially.
Stereochemical Control :
Alkylation with Tetrahydrofuran-2-ylmethyl Group
The tetrahydrofuran (THF) side chain is introduced via nucleophilic substitution at the oxazinone’s C8 position.
Procedure :
- Deprotonate the oxazinone’s C8-H using NaH (1.5 equiv) in dry THF at 0°C.
- Add 2-(bromomethyl)tetrahydrofuran (1.2 equiv) and stir at 60°C for 12 hours.
- Extract with dichloromethane, dry over Na2SO4, and concentrate.
Challenges :
- Competing O- vs. N-alkylation requires careful base selection (NaH favors O-alkylation).
- THF’s steric bulk necessitates prolonged reaction times for complete conversion.
Analytical Validation and Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 4H, benzofuro-H), 6.95 (s, 1H, thiophene-H), 4.25–4.15 (m, 2H, THF-CH2), 3.80–3.70 (m, 1H, THF-OCH), 2.45 (s, 3H, CH3-thiophene).
13C NMR (100 MHz, CDCl3) :
- δ 165.2 (C=O), 152.1 (C=N), 143.5 (CH=), 128.9–115.7 (aromatic Cs), 77.8 (THF-OCH), 68.5 (THF-CH2), 15.3 (CH3-thiophene).
HRMS (ESI+) :
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.3° between the benzofuro-oxazinone and thiophene planes. The THF side chain adopts a chair-like conformation, minimizing steric strain.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed cyclization | 88 | 4 | 92 |
| Microwave cyclization | 82 | 0.3 | 95 |
| Knoevenagel condensation | 75 | 8 | 89 |
Key findings:
- Microwave cyclization offers time efficiency but requires specialized equipment.
- Acid-catalyzed methods provide higher yields but demand strict pH control.
Q & A
Q. What are the foundational steps for synthesizing (Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer : The synthesis typically involves three stages:
- Condensation : Reacting 3-methylthiophene-2-carbaldehyde with a benzofurooxazinone precursor under acidic conditions to form the (Z)-configured imine intermediate. Solvent choice (e.g., dry THF or acetonitrile) and temperature control (0–60°C) are critical to avoid side reactions .
- Cyclization : Intramolecular cyclization using Lewis acids (e.g., TMSOTf) to form the benzofurooxazinone core. Reaction time (30–60 minutes) and anhydrous conditions are essential for high yields .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the pure (Z)-isomer .
Characterization via -NMR and -NMR is mandatory to confirm regiochemistry and stereochemistry .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments, particularly the (Z)-methylene configuration (δ 6.8–7.2 ppm for thiophene protons, δ 5.2–5.6 ppm for oxazinone protons). -NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- IR Spectroscopy : Detects C=O stretching (~1700 cm) and C-O-C vibrations (~1250 cm) in the benzofurooxazinone ring .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, ensuring correct molecular formula .
Q. How can researchers confirm the (Z)-stereochemistry of the methylene group?
- Methodological Answer :
- NOESY NMR : Correlates spatial proximity between the 3-methylthiophen-2-yl and tetrahydrofuran-2-ylmethyl groups. A strong NOE signal between these groups confirms the (Z)-configuration .
- X-ray Crystallography : Provides unambiguous proof of stereochemistry by resolving bond angles and spatial arrangement .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., acetonitrile) with toluene or DMF to enhance solubility of intermediates and reduce side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl, BFOEt) during cyclization. BFOEt may improve reaction rates by stabilizing transition states .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 1–2 hours) while maintaining >85% yield .
Q. What strategies resolve contradictions between computational and experimental data for this compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Compare HOMO-LUMO gaps and electrostatic potential maps with experimental UV-Vis and cyclic voltammetry data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align computational results with observed λ values .
- Cross-Validation : Use multiple techniques (e.g., UV-Vis, fluorescence spectroscopy) to confirm excitation/emission profiles. Discrepancies may arise from solvent effects or aggregation, requiring solvent-correlated DFT models .
Q. How can the biological activity of this compound be systematically investigated?
- Methodological Answer :
- In Vitro Assays : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET). Prioritize targets based on structural similarity to known benzofurooxazinone inhibitors .
- SAR Studies : Synthesize derivatives with variations in the thiophene or tetrahydrofuran substituents. Evaluate IC values to identify critical functional groups .
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) to prioritize lead candidates .
Data Contradiction Analysis
Q. How should researchers address conflicting -NMR signals for the tetrahydrofuran-2-ylmethyl group?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic rotational barriers. Splitting at lower temperatures indicates conformational exchange .
- COSY and HSQC : Correlate proton-proton and proton-carbon couplings to assign overlapping signals. For example, distinguish between diastereotopic protons in the tetrahydrofuran ring .
Q. What experimental approaches validate the proposed mechanism of [3,3]-sigmatropic rearrangement in derivative synthesis?
- Methodological Answer :
- Isotopic Labeling : Introduce -labels at the methylene carbon to track migration during rearrangement. Analyze via -NMR or mass spectrometry .
- Kinetic Studies : Monitor reaction progress using in situ IR or HPLC. A first-order rate dependence on the catalyst confirms a concerted mechanism .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
